![molecular formula C24H28N2 B12631660 1-[(Naphthalen-2-yl)methyl]-4-(3-phenylpropyl)piperazine CAS No. 918480-20-3](/img/structure/B12631660.png)
1-[(Naphthalen-2-yl)methyl]-4-(3-phenylpropyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Naphthalen-2-yl)methyl]-4-(3-phenylpropyl)piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a naphthalene ring and a phenylpropyl group attached to a piperazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Naphthalen-2-yl)methyl]-4-(3-phenylpropyl)piperazine typically involves the reaction of naphthalen-2-ylmethanol with 4-(3-phenylpropyl)piperazine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[(Naphthalen-2-yl)methyl]-4-(3-phenylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-2-yl ketones, while reduction can produce naphthalen-2-yl alcohols .
Scientific Research Applications
Dopamine Reuptake Inhibition
One of the primary applications of 1-[(Naphthalen-2-yl)methyl]-4-(3-phenylpropyl)piperazine is in the development of dopamine reuptake inhibitors. Research indicates that modifications to the piperazine ring can enhance the potency and selectivity of these compounds as dopamine transporter inhibitors. This is crucial for treating conditions such as depression and attention deficit hyperactivity disorder (ADHD) by increasing dopamine levels in the synaptic cleft .
Sigma Receptor Modulation
The compound also exhibits activity at sigma receptors, which are implicated in various neuropsychiatric disorders. Studies have shown that sigma receptor ligands can exhibit antidepressant and neuroprotective effects. The interaction of this compound with sigma receptors suggests its potential as a therapeutic agent for conditions like anxiety and schizophrenia .
Immunomodulatory Properties
Recent investigations have highlighted the immunomodulatory effects of piperazine derivatives, including this compound. In vitro studies demonstrated that this compound could influence immune cell populations during inflammatory responses. Specifically, it was found to enhance the activity of CD4+ and CD8+ T cells, suggesting a role in modulating immune responses during infections or autoimmune conditions .
Synthesis and Structural Variations
The synthesis of this compound involves several chemical transformations that can be optimized for yield and purity. The structural variations of piperazine derivatives can lead to differences in biological activity, making it essential to explore various synthetic routes to discover more potent analogs .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[(Naphthalen-2-yl)methyl]-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A compound with similar structural features but different functional groups.
1-methyl-3-naphthalen-2-yl-1H-pyrazolo [3,4-d]pyrimidin-4-amine: Another naphthalene derivative with distinct biological activities.
Uniqueness
1-[(Naphthalen-2-yl)methyl]-4-(3-phenylpropyl)piperazine is unique due to its specific combination of a naphthalene ring and a phenylpropyl group attached to a piperazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
1-[(Naphthalen-2-yl)methyl]-4-(3-phenylpropyl)piperazine is a compound belonging to the piperazine class, which is known for its wide range of biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H26N2, with a molecular weight of 346.5 g/mol. The structure features a piperazine ring substituted with both naphthalenyl and phenylpropyl groups, contributing to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C23H26N2 |
Molecular Weight | 346.5 g/mol |
IUPAC Name | This compound |
Canonical SMILES | COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC4=CC=CC=C4C=C3 |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonin and dopamine receptors. These interactions can lead to modulation of neurotransmitter levels, influencing mood, cognition, and behavior. For instance, studies have shown that compounds with similar structures can affect dopamine turnover in the brain, suggesting potential applications in treating neurological disorders.
Antidepressant and Neuroprotective Effects
Research indicates that piperazine derivatives often exhibit antidepressant-like effects. In animal models, compounds structurally related to this compound have demonstrated efficacy in increasing dopamine levels in specific brain regions, which may correlate with improved mood and cognitive function .
Anticancer Properties
Some studies have explored the anticancer potential of piperazine derivatives. For example, hybrid molecules containing piperazine scaffolds have shown inhibitory effects on human liver hepatocellular carcinoma cells (HepG2), indicating that structural modifications can enhance their cytotoxicity against cancer cells .
Antimicrobial Activity
The antimicrobial properties of piperazine derivatives have also been investigated. Compounds similar to this compound have exhibited activity against various bacterial strains, suggesting their potential as therapeutic agents in infectious diseases .
Case Studies and Research Findings
- Dopamine Transporter Interaction : A study on related compounds showed that modifications in the phenylpropyl side chain significantly affected binding affinities for dopamine transporters (DAT) and serotonin transporters (SERT). This highlights the importance of structural variations in enhancing biological activity .
- Neurotransmitter Modulation : Research involving oral administration of related compounds demonstrated dose-dependent increases in dopamine levels within the caudate nucleus and hypothalamus, followed by a decrease at higher doses. This biphasic effect suggests potential for both stimulant and depressant actions depending on dosage .
- Antimicrobial Efficacy : Hybrid piperazine compounds were tested against Mycobacterium tuberculosis with promising results, indicating that structural modifications can lead to significant increases in antimicrobial activity .
Properties
CAS No. |
918480-20-3 |
---|---|
Molecular Formula |
C24H28N2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
1-(naphthalen-2-ylmethyl)-4-(3-phenylpropyl)piperazine |
InChI |
InChI=1S/C24H28N2/c1-2-7-21(8-3-1)9-6-14-25-15-17-26(18-16-25)20-22-12-13-23-10-4-5-11-24(23)19-22/h1-5,7-8,10-13,19H,6,9,14-18,20H2 |
InChI Key |
MHMBHFCIADOKIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.